N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-13-6-8-14(9-7-13)20-25-24-17-10-11-19(26-27(17)20)29-12-18(28)23-21-22-15-4-2-3-5-16(15)30-21/h2-11H,12H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBROKGJSQPEONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 432.5 g/mol. It features a benzo[d]thiazole moiety linked to a triazolo[4,3-b]pyridazine through a thioether bond. This structural configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 852375-87-2 |
Antiviral Activity
Recent studies indicate that derivatives of benzothiazole and triazole exhibit promising antiviral properties. For instance, compounds similar to this compound have shown significant activity against various viral targets. A study highlighted that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by over 95% in vitro, suggesting that modifications to the thiazole structure can enhance antiviral efficacy .
Anticancer Activity
Compounds containing triazole and thiazole rings have been extensively studied for their anticancer properties. For example, mercapto-substituted 1,2,4-triazoles have demonstrated cytotoxic effects against several cancer cell lines. In particular, compounds derived from triazole-thione frameworks showed IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells . The specific compound under investigation has not yet been tested in clinical settings but shows potential based on structural analogs.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or pathways critical for viral replication or cancer cell proliferation. The presence of the triazole ring is particularly noteworthy as it has been associated with the inhibition of fungal and viral enzymes due to its ability to form stable complexes with metal ions in active sites .
Case Studies
- Antiviral Efficacy : A study on thiazolidinone derivatives revealed that compound modifications significantly impacted their antiviral activity against Hepatitis C virus (HCV). The most effective compounds exhibited IC50 values around 32 μM .
- Cytotoxicity against Cancer Cells : Research on triazole derivatives indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), with some compounds showing IC50 values below 30 μM .
Scientific Research Applications
Key Steps in Synthesis
- Formation of Thioamide : The initial step often involves the reaction of benzo[d]thiazole with thioacetic acid to form a thioamide.
- Triazole Formation : A triazole ring can be introduced via cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the thioamide with the triazole derivative under acidic or basic conditions.
Biological Properties
N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
Studies have demonstrated that derivatives of this compound possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. These findings highlight the compound's potential for use in developing new antibacterial agents.
Case Study 2: Anticancer Properties
In another research effort, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that it may serve as a lead compound for further development into anticancer therapeutics.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) linkage in the compound undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reaction is critical for modulating biological activity and solubility.
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation to sulfoxide | , 0–5°C, CHCOOH | Sulfoxide derivative (R-SO-R') |
| Oxidation to sulfone | , 80°C, FeCl catalyst | Sulfone derivative (R-SO-R') |
These transformations are corroborated by studies on structurally analogous thioacetamides .
Nucleophilic Substitution at the Pyridazine Ring
The triazolo[4,3-b]pyridazine core is reactive toward nucleophilic substitution at the pyridazine C6 position due to electron-withdrawing effects from the triazole ring.
| Reagent | Reaction Type | Outcome |
|---|---|---|
| Amines (e.g., NH, RNH) | Aromatic substitution | C6-aminated derivatives |
| Thiols (RSH) | Thiol exchange | Thioether analogs |
For example, reaction with hydrazine hydrate yields hydrazino-substituted derivatives, a pathway validated for related triazolopyridazines .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amine intermediates:
This reaction is essential for generating reactive sites for further functionalization.
Electrophilic Aromatic Substitution (EAS)
The benzo[d]thiazole and p-tolyl groups participate in EAS reactions. For the p-tolyl substituent:
-
Nitration : HNO/HSO introduces a nitro group at the meta position.
-
Halogenation : Cl or Br with FeCl catalyst yields para-halo derivatives .
The benzo[d]thiazole ring is less reactive toward EAS due to electron-withdrawing effects from the thiazole nitrogen .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocyclic systems. For instance:
Metal Coordination
The nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu, Pd):
Photochemical Reactivity
UV irradiation induces C-S bond cleavage in the thioacetamide group, generating thiyl radicals. These intermediates participate in dimerization or cross-coupling reactions .
Key Research Findings
-
Synthetic Utility : The compound serves as a scaffold for generating libraries of derivatives via sequential substitutions (e.g., C6 amination followed by thioether oxidation).
-
Stability : The triazolopyridazine core is stable under acidic conditions but degrades in strong bases (pH > 12).
-
Catalytic Applications : Cu(II) complexes catalyze Suzuki-Miyaura couplings, demonstrating versatility beyond medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyridazine/Triazolo-Pyrazine Derivatives
Compounds with triazolo-pyridazine or triazolo-pyrazine cores exhibit distinct pharmacological profiles depending on substituents:
- N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetamide (): Structural variation: Replaces pyridazine with pyrazine and introduces a CF₃ group. Activity: Shows moderate antitubercular activity (MIC = 500 µg/mL against M. tuberculosis H37Rv), comparable to isoniazid but with higher toxicity thresholds .
Benzothiazole-Thiadiazole Hybrids
Compounds combining benzothiazole with 1,3,4-thiadiazole demonstrate varied antiproliferative and antimicrobial activities:
- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) (): Structural variation: Replaces triazolo-pyridazine with a phenylureido-thiadiazole group. Molecular weight: 456.56 g/mol (experimental: 456.44) .
Quinoline-Benzothiazole Hybrids
- 2-((3-(Benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-(p-tolyl)acetamide (8c) (): Structural variation: Substitutes triazolo-pyridazine with quinoline. Activity: Potent α-glucosidase inhibitor (IC₅₀ = 2.8 µM) due to π-π stacking between quinoline and enzyme aromatic residues . Physicochemical properties: Higher lipophilicity (LogP = 3.2) compared to triazolo-pyridazine derivatives, enhancing blood-brain barrier penetration .
Triazolo-Thiadiazole-Benzamide Derivatives
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
Answer:
- Key Steps :
- Use stepwise heterocyclization to assemble the triazolo-pyridazine core, followed by thioether linkage formation via nucleophilic substitution .
- Optimize solvent systems (e.g., ethanol or DMF) and temperature (70–90°C) to favor intermediate stability.
- Monitor reaction progress by TLC (e.g., chloroform:acetone = 3:1) and purify via column chromatography (silica gel, gradient elution) .
- Yield Improvement :
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Answer:
- 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ 7.2–8.1 ppm), triazolo-pyridazine (δ 8.3–8.9 ppm), and p-tolyl protons (δ 2.3 ppm for CH3) .
- IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and thioether C-S (~680 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via FAB-MS (e.g., [M+H]+ peak) .
- X-Ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H⋯N interactions) .
Advanced Research Questions
Q. How does the substitution pattern on the triazolo[4,3-b]pyridazine moiety affect kinase inhibition selectivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design :
Q. What strategies mitigate low solubility in biological assays?
Answer:
Q. How can researchers resolve discrepancies between enzyme inhibition data and cell-based antiproliferative results?
Answer:
Q. What computational approaches predict metabolic stability of this compound?
Answer:
Q. How can the p-tolyl group be regioselectively introduced during synthesis?
Answer:
Q. What role do sulfur atoms play in binding to VEGFR-2’s active site?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
